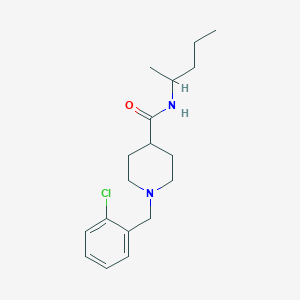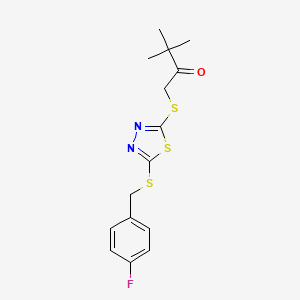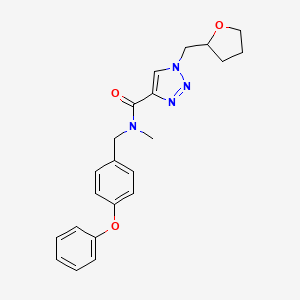![molecular formula C14H25ClN2O B6018771 (NZ)-N-(2-piperidin-1-yl-9-bicyclo[3.3.1]nonanylidene)hydroxylamine;hydrochloride](/img/structure/B6018771.png)
(NZ)-N-(2-piperidin-1-yl-9-bicyclo[3.3.1]nonanylidene)hydroxylamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NZ)-N-(2-piperidin-1-yl-9-bicyclo[331]nonanylidene)hydroxylamine;hydrochloride is a complex organic compound that features a bicyclic nonane structure with a piperidine ring and a hydroxylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-(2-piperidin-1-yl-9-bicyclo[3.3.1]nonanylidene)hydroxylamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic nonane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the piperidine ring: This step involves the nucleophilic substitution of a halogenated bicyclic nonane with piperidine.
Addition of the hydroxylamine group: This can be done through the reaction of the intermediate with hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can undergo reduction reactions to form amines.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
(NZ)-N-(2-piperidin-1-yl-9-bicyclo[3.3.1]nonanylidene)hydroxylamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (NZ)-N-(2-piperidin-1-yl-9-bicyclo[3.3.1]nonanylidene)hydroxylamine;hydrochloride involves its interaction with specific molecular targets. The piperidine ring and hydroxylamine group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Bicyclo[3.3.1]nonane derivatives: These compounds share the bicyclic nonane core but differ in functional groups.
Piperidine derivatives: Compounds with a piperidine ring but different substituents.
Hydroxylamine derivatives: Compounds with a hydroxylamine group but different core structures.
Uniqueness: (NZ)-N-(2-piperidin-1-yl-9-bicyclo[3.3.1]nonanylidene)hydroxylamine;hydrochloride is unique due to its combination of a bicyclic nonane core, piperidine ring, and hydroxylamine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
IUPAC Name |
(NZ)-N-(2-piperidin-1-yl-9-bicyclo[3.3.1]nonanylidene)hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O.ClH/c17-15-14-11-5-4-6-12(14)13(8-7-11)16-9-2-1-3-10-16;/h11-13,17H,1-10H2;1H/b15-14-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMNOSHRIIQGQF-BGWNKZQTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCC3CCCC2C3=NO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2CCC\3CCCC2/C3=N\O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-[[(4,6-Dimethylpyrimidin-2-yl)methylamino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6018688.png)

![2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B6018708.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6018715.png)

![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B6018737.png)


![1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-4-phenylpiperazine](/img/structure/B6018762.png)
![N-BENZYL-N-METHYL-2-({5-METHYL-2-OXO-2H,3H-FURO[2,3-C]PYRIDIN-7-YL}SULFANYL)ACETAMIDE](/img/structure/B6018772.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-N-(2-morpholin-4-yl-2-pyridin-4-ylethyl)triazole-4-carboxamide](/img/structure/B6018783.png)
![(E)-[1-[3-(trifluoromethyl)phenyl]pyrazolidin-3-ylidene]thiourea](/img/structure/B6018791.png)
![3-(4-FLUOROPHENYL)-5-METHYL-N-[(PYRIDIN-3-YL)METHYL]-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B6018794.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide](/img/structure/B6018801.png)
